

Spectroscopic Analysis of 1,3,4-Oxadiazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This guide provides a comparative analysis of the spectroscopic data for a selection of 1,3,4-oxadiazole derivatives, offering valuable insights for researchers engaged in the synthesis, characterization, and development of novel drug candidates. The information presented herein is supported by established experimental data and protocols to ensure accuracy and reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for three distinct 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the influence of different substituents on their spectral characteristics.

Table 1: FT-IR Spectroscopic Data (cm⁻¹) of 1,3,4-Oxadiazole Derivatives

Compound	C=N Stretch	C-O-C Stretch (Oxadiazole Ring)	Aromatic C=C Stretch	Other Key Peaks	Reference
2,5-diphenyl-1,3,4-oxadiazole	~1615	~1020	~1550, 1450	Aromatic C-H stretch (~3060)	[1]
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole	~1610	~1015	~1590, 1480	C-Cl stretch (~750)	[2]
2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole	~1630	~1025	~1600, 1520	N-H stretch (~3300, 3150), NO ₂ stretch (~1520, 1350)	[3]

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) of 1,3,4-Oxadiazole Derivatives

Compound	Aromatic Protons	Other Key Signals	Solvent	Reference
2,5-diphenyl-1,3,4-oxadiazole	8.15-8.12 (m, 4H), 7.55-7.50 (m, 6H)	-	CDCl ₃	[1]
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole	8.10 (d, 2H), 7.95 (d, 2H), 7.50-7.40 (m, 5H)	-	CDCl ₃	[2]
2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole	8.30 (d, 2H), 7.90 (d, 2H)	7.20 (s, 2H, NH ₂)	DMSO-d ₆	[3]

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) of 1,3,4-Oxadiazole Derivatives

Compound	C2 & C5 (Oxadiazole Ring)	Aromatic Carbons	Other Key Signals	Solvent	Reference
2,5-diphenyl- 1,3,4- oxadiazole	~164.5	~131.7, 129.2, 127.0, 124.5	-	CDCl ₃	[4]
2-(4- chlorophenyl) -5-phenyl- 1,3,4- oxadiazole	~164.0, 163.5	~136.0, 131.5, 129.5, 128.5, 127.0, 124.0	-	CDCl ₃	[2]
2-amino-5-(4- nitrophenyl)-1 ,3,4- oxadiazole	~166.0, 158.0	~148.0, 144.0, 127.0, 124.0	-	DMSO-d ₆	[3]

Table 4: Mass Spectrometry Data (m/z) of 1,3,4-Oxadiazole Derivatives

Compound	Molecular Ion Peak [M] ⁺	Key Fragmentation Peaks	Ionization Method	Reference
2,5-diphenyl- 1,3,4-oxadiazole	222	105 (C ₆ H ₅ CO ⁺), 77 (C ₆ H ₅ ⁺)	EI	[5]
2-(4- chlorophenyl)-5- phenyl-1,3,4- oxadiazole	256/258	139/141 (ClC ₆ H ₄ CO ⁺), 105 (C ₆ H ₅ CO ⁺), 77 (C ₆ H ₅ ⁺)	EI	[2]
2-amino-5-(4- nitrophenyl)-1,3, 4-oxadiazole	207	177, 151, 121, 105	ESI	[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of 1,3,4-oxadiazole derivatives and may require optimization based on the specific compound and available instrumentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet Method:** A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - **Thin Film Method:** The solid sample is dissolved in a volatile organic solvent (e.g., chloroform or methanol). A drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.
- **Instrumentation:** A Fourier-Transform Infrared Spectrometer.
- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or the empty salt plate is recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
- **Data Acquisition:**

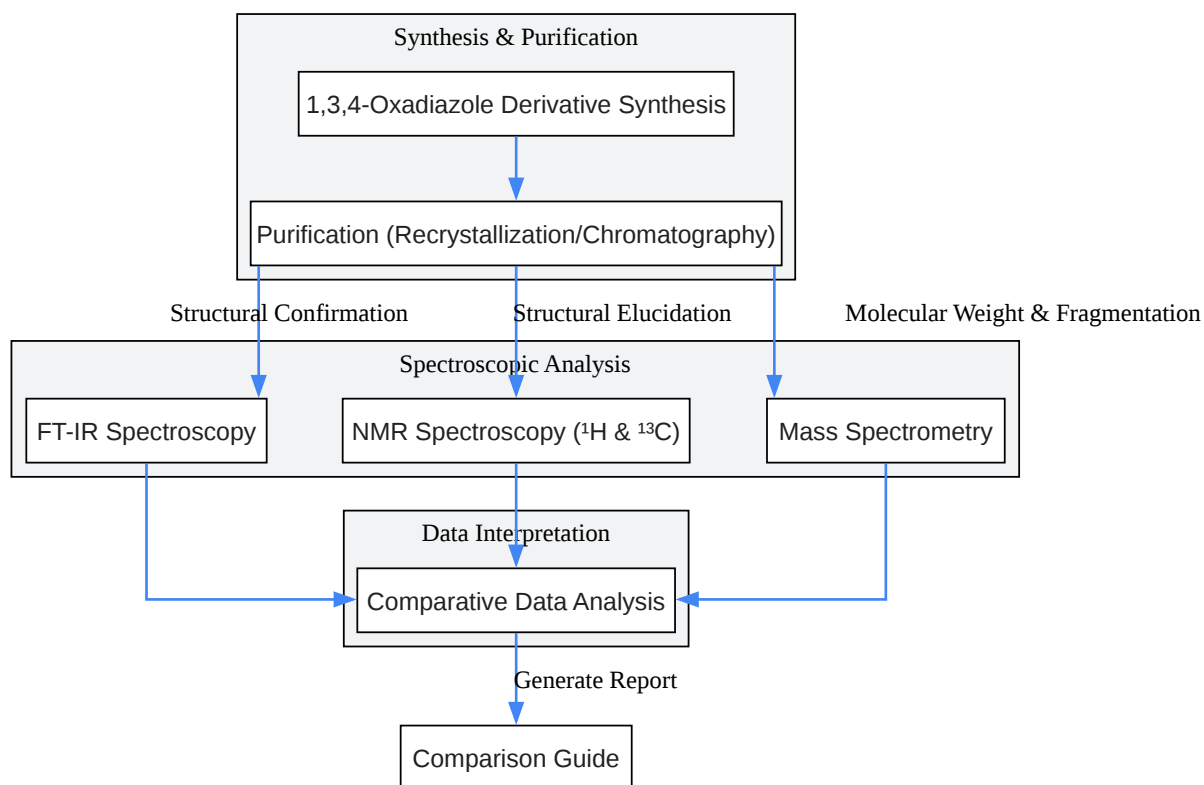
- ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values (for ^1H NMR) are analyzed to elucidate the structure of the molecule.

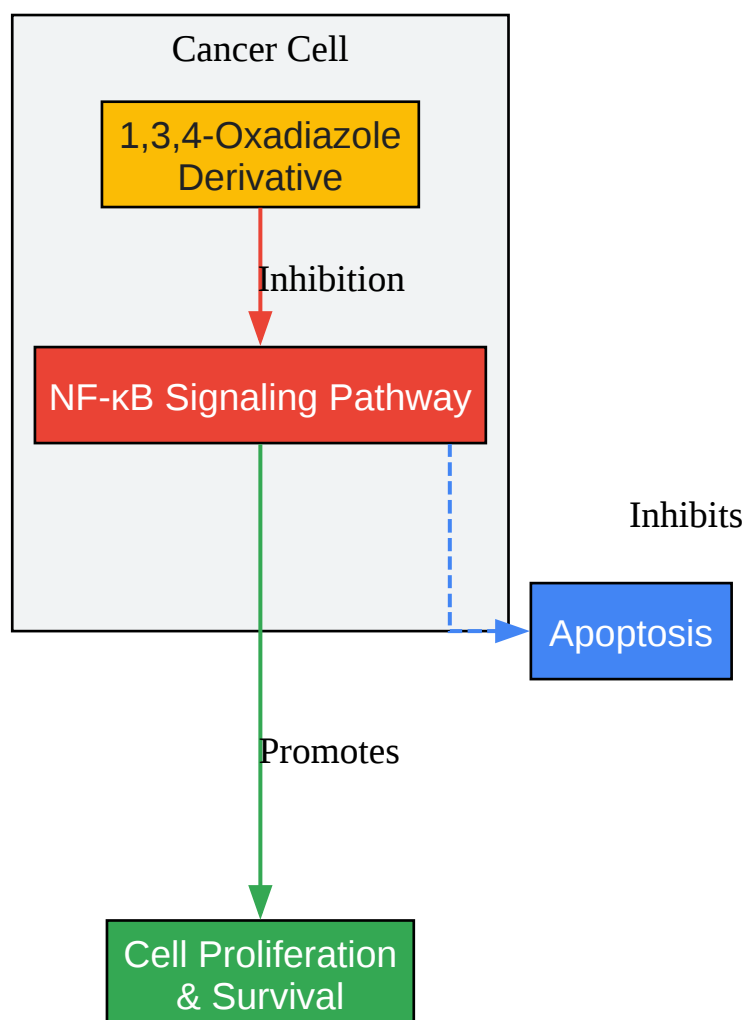
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, fragmentation data (MS/MS) can be obtained by subjecting the molecular ion to collision-induced dissociation (CID).
- Data Analysis: The mass of the molecular ion is used to determine the molecular weight of the compound. The fragmentation pattern provides information about the different structural components of the molecule.^{[2][5]}

Visualizations

The following diagrams illustrate key concepts related to the analysis and biological relevance of 1,3,4-oxadiazole derivatives.





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